(8-Methoxyquinolin-3-yl)(piperazin-1-yl)methanone
Description
(8-Methoxyquinolin-3-yl)(piperazin-1-yl)methanone is a synthetic small molecule characterized by a quinoline core substituted with a methoxy group at position 8 and a piperazine-linked carbonyl group at position 2. This scaffold is of interest in medicinal chemistry due to its structural versatility, enabling interactions with diverse biological targets such as enzymes, receptors, and ion channels.
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(8-methoxyquinolin-3-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C15H17N3O2/c1-20-13-4-2-3-11-9-12(10-17-14(11)13)15(19)18-7-5-16-6-8-18/h2-4,9-10,16H,5-8H2,1H3 |
InChI Key |
QLOTUHWHXRJEQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)C(=O)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methoxyquinolin-3-yl)(piperazin-1-yl)methanone typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of Piperazine: The piperazine ring is introduced via nucleophilic substitution, where the quinoline derivative reacts with piperazine in the presence of a base like potassium carbonate.
Formation of Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through a condensation reaction between the quinoline-piperazine intermediate and a suitable carbonyl compound.
Industrial Production Methods: Industrial production of (8-Methoxyquinolin-3-yl)(piperazin-1-yl)methanone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline derivatives with hydroxyl or carbonyl functionalities.
Reduction: Reduction reactions can target the quinoline ring, converting it to dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Dihydroquinoline derivatives.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Ligand Design: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis or material science applications.
Biology:
Antimicrobial Agents: The quinoline and piperazine moieties are known for their antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Medicine:
Anticancer Research: The compound’s structure allows for interactions with DNA and proteins, making it a candidate for anticancer drug development.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (8-Methoxyquinolin-3-yl)(piperazin-1-yl)methanone involves its interaction with biological targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with protein targets, modulating their activity. These interactions can lead to antimicrobial or anticancer effects, depending on the specific biological context.
Comparison with Similar Compounds
Critical Analysis of Divergent Evidence
- Contradictions in Biological Targets:
- Data Gaps: Limited pharmacokinetic or in vivo efficacy data for the target compound necessitate further studies to validate theoretical advantages (e.g., methoxy group’s metabolic stability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
